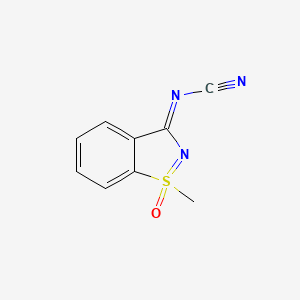

1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidenecyanamide

Description

Properties

CAS No. |

58099-00-6 |

|---|---|

Molecular Formula |

C9H7N3OS |

Molecular Weight |

205.24 g/mol |

IUPAC Name |

(1-methyl-1-oxo-1,2-benzothiazol-3-ylidene)cyanamide |

InChI |

InChI=1S/C9H7N3OS/c1-14(13)8-5-3-2-4-7(8)9(12-14)11-6-10/h2-5H,1H3 |

InChI Key |

LBRGFBVOZZIFMY-UHFFFAOYSA-N |

Canonical SMILES |

CS1(=NC(=NC#N)C2=CC=CC=C21)=O |

Origin of Product |

United States |

Preparation Methods

Method Based on 2-(Alkylthio)benzaldehyde Oxime Cyclization (Embodiment I)

- Starting Material: 2-(alkylthio)benzaldehyde (R¹ = methyl, ethyl, propyl, etc.)

- Step 1: Reaction of 2-(alkylthio)benzaldehyde with hydroxylamine to form the corresponding oxime.

- Step 2: Cyclization of the oxime by treatment with a halogenating agent (e.g., chlorine, bromine) in a water-insoluble organic solvent such as toluene or monochlorobenzene.

- Reaction Conditions:

- Solvent amount: 1 to 30 times the weight of the oxime.

- Temperature: -20°C to 170°C (preferably 0 to 150°C).

- Reaction time: 1 to 40 hours depending on temperature and solvent.

- Isolation: The product is isolated by crystallization or extraction followed by recrystallization.

This method allows a one-pot process where the oxime formation and cyclization occur sequentially in the same solvent system, enhancing efficiency and yield.

Method Based on 2-(Alkylthio)benzonitrile Halogenation (Embodiment II)

- Starting Material: 2-(alkylthio)benzonitrile, prepared by reacting 2-halobenzonitrile with an alkanethiol in the presence of a base.

- Step 1: Formation of 2-(alkylthio)benzonitrile in a heterogeneous solvent system containing a water-insoluble organic solvent.

- Step 2: Treatment of the 2-(alkylthio)benzonitrile with a halogenating agent in the presence of water to induce cyclization to 1,2-benzisothiazol-3-one.

- Reaction Conditions:

- Halogenating agent: 0.8 to 3.0 moles per mole of 2-(alkylthio)benzonitrile (preferably 1.0 to 2.0 moles).

- Water: 0.8 to 5.0 moles per mole of 2-(alkylthio)benzonitrile (preferably 1.0 to 3.0 moles).

- Temperature: -20°C to 170°C (preferably 0 to 150°C).

- Reaction time: 1 to 40 hours.

- Isolation: Conventional crystallization or recrystallization after extraction.

This method is advantageous for its one-pot nature and the use of relatively inexpensive starting materials, yielding high purity products suitable for further functionalization.

Alternative Synthesis via o-Chlorobenzonitrile and Sodium Hydrosulfide

- Step 1: Reaction of o-chlorobenzonitrile with anhydrous sodium hydrosulfide in solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 90–160°C for 3–12 hours to form o-mercaptobenzonitrile.

- Step 2: Reaction of o-mercaptobenzonitrile with chlorine and water under heating to crystallize crude 1,2-benzisothiazolin-3-one.

- Step 3: Purification by alkali dissolution, decolorization, and acidification to obtain the finished product.

- Advantages: This method reduces process steps and environmental pollution compared to traditional routes, with high yield and operational simplicity.

Reaction Parameters and Optimization

| Parameter | Embodiment I (Oxime Route) | Embodiment II (Nitrile Route) | Alternative Method (o-Chlorobenzonitrile) |

|---|---|---|---|

| Starting Material | 2-(alkylthio)benzaldehyde | 2-halobenzonitrile + alkanethiol | o-chlorobenzonitrile + NaSH |

| Solvent | Hydrocarbons (toluene, xylene) | Hydrocarbons or halogenated hydrocarbons | DMF or NMP |

| Temperature Range | -20 to 170°C (preferably 0-150°C) | -20 to 170°C (preferably 0-150°C) | 90 to 160°C |

| Reaction Time | 1 to 40 hours | 1 to 40 hours | 3 to 12 hours |

| Halogenating Agent | Chlorine, bromine (0.8-3.0 eq.) | Chlorine, bromine (0.8-3.0 eq.) | Chlorine |

| Water Amount | Minimal (in solvent system) | 0.8 to 5.0 moles per mole substrate | Present in step 2 |

| Yield | High (not specified) | High (not specified) | High (reported) |

| Purification | Crystallization, extraction | Crystallization, extraction | Alkali dissolution, decolorization, acidification |

Research Findings and Practical Considerations

- The cyclization step is sensitive to temperature; exceeding 170°C leads to side reactions, while temperatures below -20°C slow the reaction impractically.

- The molar ratios of halogenating agents and water are critical to maximize yield and minimize side products.

- One-pot processes combining multiple steps without isolation of intermediates improve efficiency and reduce waste.

- The choice of solvent affects solubility and reaction kinetics; water-insoluble organic solvents like toluene and monochlorobenzene are preferred.

- The alternative method using o-chlorobenzonitrile and sodium hydrosulfide offers a greener and more streamlined synthesis, avoiding the use of expensive or hazardous intermediates.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Oxime Cyclization (Embodiment I) | 2-(alkylthio)benzaldehyde → oxime → cyclization with halogen | One-pot, high yield, simple steps | Requires careful temperature control |

| Nitrile Halogenation (Embodiment II) | 2-halobenzonitrile + alkanethiol → 2-(alkylthio)benzonitrile → halogenation | One-pot, inexpensive materials | Sensitive to reagent ratios |

| o-Chlorobenzonitrile Route | o-chlorobenzonitrile + NaSH → o-mercaptobenzonitrile → chlorination | Fewer steps, environmentally friendly | Requires high temperature and handling chlorine |

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidenecyanamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidenecyanamide exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .

Anticancer Properties : The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. This activity is often linked to the benzothiazole core, which has been associated with various anticancer mechanisms .

Antitubercular Activity : The compound has also been assessed for its efficacy against Mycobacterium tuberculosis. In vitro studies demonstrate that certain derivatives can inhibit the growth of this pathogen, highlighting their potential as antitubercular agents .

Agricultural Chemistry

Pesticidal Activity : Compounds derived from benzothiazole are known to possess pesticidal properties. Research indicates that this compound may be effective against agricultural pests and pathogens, providing a basis for developing new agrochemicals .

Material Science

Photostability and Luminescence : The compound's unique structure may contribute to photostable properties, making it suitable for applications in luminescent materials. Studies suggest that derivatives can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | PMC5971037 | Demonstrated significant inhibition of bacterial growth in vitro. |

| Anticancer | PMC9267128 | Induced apoptosis in cancer cell lines; potential for further development. |

| Antitubercular | PMC5971037 | Effective against Mycobacterium tuberculosis in vitro tests. |

| Agricultural Chemistry | Advances in Basic and Applied Sciences (2024) | Showed effectiveness against specific agricultural pests. |

| Material Science | MDPI Molecules (2017) | Exhibited promising luminescent properties for OLED applications. |

Mechanism of Action

The mechanism of action of 1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidenecyanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (Impurity D, EP)

- Structure : Contains a 1,1-dioxido group and an ester-linked methyl acetate at position 2.

- Key Differences: The dioxido group (vs. The ester group may enhance solubility but limit stability under basic conditions.

- Applications : Used as a pharmaceutical impurity reference, indicating its relevance in quality control .

Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate

- Structure : Features a 3-oxo group and an ethyl ester at position 2.

- Key Differences : The absence of a cyanamide group reduces nitrogen content, likely altering biological interactions. The 3-oxo group is associated with antibacterial and antifungal activity, suggesting the target compound’s cyanamide substitution could modify its efficacy .

N-Allyl-N'-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea

- Structure : Includes a thiourea group substituted with an allyl chain.

- Key Differences : The thiourea moiety introduces sulfur-based hydrogen bonding capacity, contrasting with the cyanamide’s nitrile group. This difference may influence interactions with biological targets or metal catalysts .

Research Findings and Implications

- Electronic Effects: The mono-oxido group in the target compound may offer intermediate electron-withdrawing properties compared to dioxido analogs, balancing reactivity and stability .

- Biological Potential: While 3-oxo derivatives exhibit antimicrobial activity, the cyanamide group’s nitrile functionality could enable novel interactions with enzymes or receptors, warranting further study .

- Synthetic Versatility : The presence of both oxido and cyanamide groups positions the compound as a candidate for developing catalysts or ligands in C–H functionalization reactions, similar to N,O-bidentate directing groups (e.g., ) .

Biological Activity

1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidenecyanamide (CAS Number: 58099-00-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and applications, particularly focusing on its therapeutic potential.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₃OS |

| Molecular Weight | 205.236 g/mol |

| Density | 1.37 g/cm³ |

| Boiling Point | 386.1 °C |

| Flash Point | 187.3 °C |

| Refractive Index | 1.671 |

Biological Activity Overview

Research indicates that derivatives of benzisothiazole, including 1-methyl-1-oxido derivatives, exhibit a wide range of biological activities such as:

- Antiviral Activity : Studies have shown that certain benzisothiazole derivatives inhibit viral proteases, including those associated with the dengue virus. For instance, compounds similar to 1-methyl-1-oxido have demonstrated IC₅₀ values in the micromolar range against the DENV NS2B/NS3 protease, indicating significant antiviral potential .

- Antimicrobial Effects : These compounds have also been reported to possess antimicrobial properties. A study highlighted that BIT derivatives showed activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Antiviral Properties

In a study published in PubMed Central, researchers synthesized several N-substituted 1,2-benzisothiazol-3(2H)-ones (BITs) and tested their efficacy against the dengue virus. The results indicated that specific BITs could effectively suppress DENV replication and infectivity . The study utilized a combination of dose-response experiments and computational docking analyses to elucidate binding interactions with viral proteases.

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of benzisothiazole derivatives. The study reported that these compounds exhibited significant inhibition against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell wall synthesis .

Synthesis Methods

The synthesis of 1-methyl-1-oxido derivatives typically involves straightforward methods that allow for structural modifications to enhance biological activity. A notable approach includes a one-pot reaction strategy from thiosalicylic acid, yielding high purity and yield of the target compound .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidenecyanamide, and how can reaction conditions be optimized?

- Methodology : Begin with a sealed-tube reaction using halogenated solvents (e.g., DCE:TFE 1:1) under controlled temperatures (e.g., 40°C) to stabilize reactive intermediates. Incorporate oxidizing agents like mCPBA to facilitate cyclization, and employ trimethylsilane derivatives for alkyne coupling, as demonstrated in analogous benzisothiazole syntheses . Post-reaction, use flash chromatography (e.g., ethyl acetate:dichloromethane gradients) for purification, ensuring minimal decomposition of the nitro or sulfonyl groups.

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve ambiguities in the structural assignment of this compound?

- Methodology : Combine ¹H and ¹³C NMR with 2D techniques (e.g., COSY, HSQC) to confirm the benzisothiazole core and substituent positions. For example, the methyl group at N1 and the cyanamide moiety will exhibit distinct chemical shifts. Cross-validation with X-ray crystallography (using SHELX for refinement ) is critical for resolving steric or electronic ambiguities, particularly in the oxido group’s orientation .

Q. What safety protocols are essential when handling reactive intermediates in the synthesis of this compound?

- Methodology : Use inert atmospheres (argon/nitrogen) to prevent oxidation of the cyanamide group. Employ fume hoods and personal protective equipment (PPE) to mitigate exposure to volatile solvents (e.g., DCE) and corrosive reagents (e.g., mCPBA). Refer to safety data sheets (SDS) for handling guidelines, including emergency measures for spills or inhalation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?

- Methodology : Perform geometry optimization at the B3LYP/6-31G(d) level to model the molecule’s ground-state structure. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity, particularly the electron-withdrawing effects of the oxido and cyanamide groups. Compare theoretical NMR chemical shifts (GIAO method) with experimental data to validate the computational model .

Q. What experimental and computational approaches address contradictions between observed and predicted UV-Vis absorption spectra?

- Methodology : Conduct solvatochromic studies in solvents of varying polarity (e.g., cyclohexane to DMSO) to assess the compound’s charge-transfer transitions. Pair this with time-dependent DFT (TD-DFT) calculations to simulate spectra. Discrepancies may arise from solvent interactions or conformational flexibility; iterative refinement of computational parameters (e.g., solvent model, basis set) can resolve mismatches .

Q. How does the inclusion of a methyl-oxido group influence the compound’s biological activity compared to its non-oxidized analogs?

- Methodology : Design comparative assays (e.g., cytotoxicity against cancer cell lines) using the target compound and its non-oxidized counterpart. Use molecular docking to evaluate interactions with biological targets (e.g., enzymes or receptors). The oxido group’s polarity may enhance solubility or alter binding affinity, which can be quantified via IC₅₀ values and binding free energy calculations .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Methodology : Screen crystallization conditions using high-throughput vapor diffusion (e.g., sitting-drop method) with PEG-based precipitants. If twinning occurs, employ SHELXL’s twin refinement tools . For low-resolution data, supplement with spectroscopic data (e.g., IR, Raman) to confirm bond vibrations and validate the crystal structure.

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the thermal stability of benzisothiazole derivatives?

- Methodology : Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres to assess decomposition pathways. Compare results with literature data, accounting for differences in substituents (e.g., electron-withdrawing groups like cyanamide vs. electron-donating groups). Use differential scanning calorimetry (DSC) to identify phase transitions or exothermic events .

Q. What statistical methods are appropriate for validating reproducibility in synthetic yields?

- Methodology : Apply a factorial design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use ANOVA to assess the significance of each factor. For low-yield reactions (<50%), explore alternative pathways (e.g., microwave-assisted synthesis) to improve efficiency and reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.